rac-O-Desmethyl Venlafaxine-D6

Overview

Description

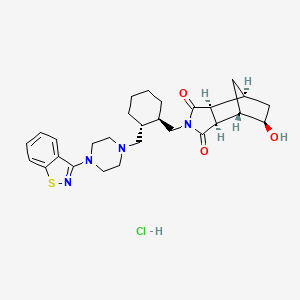

(±)-O-Desmethyl venlafaxine-d6 is an analytical reference standard intended for use as an internal standard for the quantification of (±)-O-desmethyl venlafaxine by GC- or LC-MS. (±)-O-Desmethyl venlafaxine is a metabolite of the antidepressant venlafaxine. This product is intended for research and forensic applications.

Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.

Mechanism of Action

Target of Action

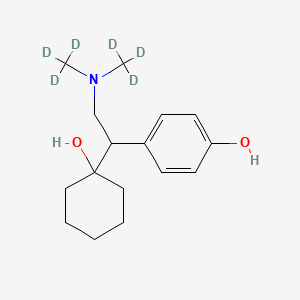

rac-O-Desmethyl Venlafaxine-D6, also known as D,L-O-DESMETHYLVENLAFAXINE-D6 or 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, is a labelled analogue of O-Desmethyl Venlafaxine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation .

Mode of Action

The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, leading to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate the post-synaptic receptors, leading to various downstream effects. These effects include the modulation of mood, cognition, and pain perception . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily by cytochrome P450 enzymes and is eliminated through the kidneys . The compound’s ADME properties can impact its bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by this compound can lead to an improvement in the symptoms of depression . The compound’s action on these neurotransmitters can modulate mood and alleviate depressive symptoms .

Biochemical Analysis

Biochemical Properties

rac-O-Desmethyl Venlafaxine-D6 plays a role in biochemical reactions as it is involved in the metabolic pathways of Venlafaxine .

Cellular Effects

As a metabolite of Venlafaxine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Venlafaxine, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

As a metabolite of Venlafaxine, it may have similar stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

As a metabolite of Venlafaxine, it may have similar effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of Venlafaxine .

Transport and Distribution

As a metabolite of Venlafaxine, it may be transported and distributed in a similar manner .

Subcellular Localization

As a metabolite of Venlafaxine, it may have similar subcellular localization and effects on its activity or function .

Properties

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345329 | |

| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062605-69-9 | |

| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.